molecular formula C19H21ClN4O2 B5916427 4-(4-chlorobenzyl)-N-[1-(4-nitrophenyl)ethylidene]-1-piperazinamine

4-(4-chlorobenzyl)-N-[1-(4-nitrophenyl)ethylidene]-1-piperazinamine

Cat. No. B5916427
M. Wt: 372.8 g/mol
InChI Key: QNFHCWXWQLNHQX-QNGOZBTKSA-N
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Description

4-(4-chlorobenzyl)-N-[1-(4-nitrophenyl)ethylidene]-1-piperazinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery and development. This compound is commonly known as CBP and has a molecular formula of C20H21ClN4O2.

Mechanism of Action

The mechanism of action of CBP is not fully understood. However, it has been suggested that CBP exerts its pharmacological effects by modulating various signaling pathways in the body such as the MAPK/ERK pathway and the PI3K/AKT pathway. CBP has also been shown to interact with various receptors such as the dopamine D2 receptor and the μ-opioid receptor.
Biochemical and Physiological Effects:
CBP has been shown to possess various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. CBP has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, CBP has been reported to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

CBP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. CBP also possesses a wide range of pharmacological activities, making it a versatile compound for investigating various biological processes. However, CBP also has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. CBP also has not been extensively studied in vivo, which may limit its potential for clinical applications.

Future Directions

There are several future directions for research on CBP. One potential area of research is the development of CBP derivatives with improved pharmacological properties such as increased solubility and bioavailability. Another area of research is the investigation of CBP's potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of CBP and to identify its molecular targets.

Synthesis Methods

The synthesis of CBP involves the reaction between 4-chlorobenzylamine and 1-(4-nitrophenyl) ethanone in the presence of piperazine. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

CBP has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess various pharmacological activities such as anti-inflammatory, antioxidant, and anti-cancer properties. CBP has also been investigated for its potential as a novel therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

(Z)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-nitrophenyl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2/c1-15(17-4-8-19(9-5-17)24(25)26)21-23-12-10-22(11-13-23)14-16-2-6-18(20)7-3-16/h2-9H,10-14H2,1H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFHCWXWQLNHQX-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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